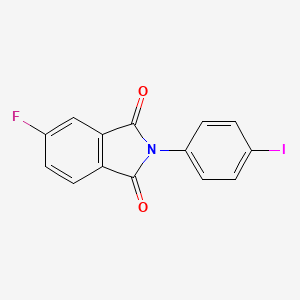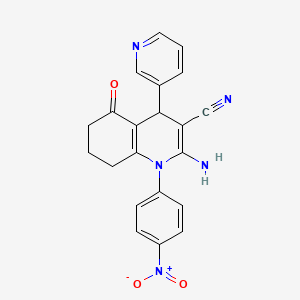
5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, which is further connected to an isoindole-dione structure. The unique arrangement of these atoms and functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the phenyl ring through halogenation reactions.
Cyclization: Formation of the isoindole-dione core structure via cyclization reactions involving appropriate precursors.
Coupling Reactions: Coupling of the halogenated phenyl ring with the isoindole-dione core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or chlorine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
科学的研究の応用
5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 2-fluoro-5-(1H-tetrazol-1-yl)
- (5-fluoro-2-methoxyphenyl)(4-iodophenyl)methanone
Uniqueness
5-fluoro-2-(4-iodophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of fluorine and iodine atoms attached to the isoindole-dione structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H7FINO2 |
|---|---|
分子量 |
367.11 g/mol |
IUPAC名 |
5-fluoro-2-(4-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FINO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H |
InChIキー |
SKXISZHDPZZQNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11543103.png)
![[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone](/img/structure/B11543109.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11543110.png)

![2,4,5,7-tetranitro-9-[4-(pentyloxy)benzylidene]-9H-fluorene](/img/structure/B11543112.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11543120.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543126.png)

![ethyl 5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11543135.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11543138.png)
![N-Benzyl-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11543147.png)
![methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11543156.png)
![5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B11543164.png)
![N-benzyl-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B11543165.png)
